(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for various applications . They are known to exhibit a wide range of biological activities and are used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves reactions such as Sonogashira coupling . The reaction conditions can vary, and the yield can be influenced by factors such as temperature and solvent .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be elucidated through techniques such as NMR spectroscopy . The structure-property relationships of these compounds are important for their applications .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions. For example, they can form organogels under certain conditions .Physical and Chemical Properties Analysis
Benzo[d]thiazole derivatives can exhibit a range of physical and chemical properties. For example, they can form thermally stable gels and can respond to pH changes or the presence of metal cations .Scientific Research Applications
Synthesis and Chemical Properties
- Benzothiazole derivatives have been explored for their role in the synthesis of pharmaceuticals, particularly as intermediates in the production of cephalosporin antibiotics. For example, a study demonstrated the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a key acyl moiety in fourth-generation cephalosporins. This synthesis involved multiple steps, including skeletal rearrangement and O-methylation, highlighting the versatility of benzothiazole derivatives in complex organic synthesis (Tatsuta et al., 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)13(18)15-14-16(8-12(17)19-3)10-6-4-5-7-11(10)20-14/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOTZFBRESOEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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